molecular formula C26H18N2O3S B2419976 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide CAS No. 307338-72-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide

Cat. No.: B2419976
CAS No.: 307338-72-3
M. Wt: 438.5
InChI Key: QYKRIYQUAIONJR-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Pharmacological Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide derivatives have been synthesized and investigated for their potential pharmacological applications. For instance, some derivatives demonstrated significant anticonvulsant activity in tests like electroshock and pentylenetetrazole-induced lethal convulsion tests. Additionally, certain compounds exhibited sedative-hypnotic activity without impairing learning and memory in experimental conditions. Flumazenil was found to antagonize the effects of these compounds, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Cytotoxic Potentials and Molecular Docking Studies

The cytotoxic potentials of N-arylbenzamides against various cancer cells (e.g., lung, cervical, and breast cancer) were evaluated using MTT assay. Additionally, molecular docking studies were employed to understand the binding mechanism of these compounds against antibacterial targets, showing significant binding energies and interactions (Thumula et al., 2020).

Antimicrobial and Antibacterial Properties

Novel compounds containing the this compound structure have been synthesized and characterized. They exhibit considerable antibacterial activities, making them potential candidates for antimicrobial and antibacterial applications (Landage et al., 2019).

Photochemical and Photophysical Properties

Derivatives of this compound demonstrate unique photophysical and photochemical properties. Their absorption, emission, and fluorescence properties have been studied in detail, showing potential applications in fluorescence-based technologies and sensors (Khan, 2020).

Mechanism of Action

Benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . The mechanism of action of these compounds is still under investigation, but some studies suggest that they may act as topoisomerase I inhibitors .

Safety and Hazards

As with any chemical compound, safety and hazards need to be considered. Benzothiazole derivatives are classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for the study of benzothiazole derivatives include further investigation into their anti-tubercular activity, mechanism of action, and potential applications in other areas of medicine . Further molecular docking studies are also recommended to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c29-23-15-12-18(16-21(23)26-28-22-8-4-5-9-24(22)32-26)27-25(30)17-10-13-20(14-11-17)31-19-6-2-1-3-7-19/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRIYQUAIONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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